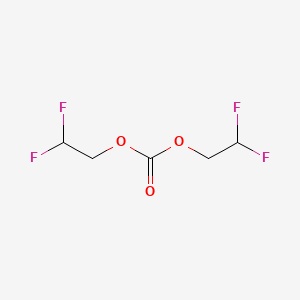

Bis(2,2-difluoroethyl) carbonate

Description

Historical Evolution of Fluorinated Carbonate Research

The study of fluorinated carbonates originated in the mid-20th century alongside advances in organofluorine chemistry. Early work focused on synthesizing stable fluorinated solvents for aerospace and nuclear industries, where thermal and chemical resistance were critical. The introduction of fluorine into carbonate esters, however, gained momentum in the 1990s as researchers sought electrolytes with improved oxidative stability for lithium-ion batteries.

Bis(2,2-difluoroethyl) carbonate represents a strategic evolution in this lineage. Unlike perfluorinated compounds, which often exhibit extreme inertness, the partial fluorination of its ethyl groups balances reactivity and stability. This design enables participation in nucleophilic substitution reactions while retaining resistance to thermal degradation—a duality that has expanded its utility in catalysis and energy storage. Early syntheses of related compounds, such as bis(2,2,2-trifluoroethyl) carbonate, demonstrated the feasibility of tuning electrolyte properties through fluorination, paving the way for derivatives like this compound.

Positioning of this compound in Organofluorine Chemistry

The compound’s molecular structure confers distinct physicochemical properties:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 190.09 g/mol | |

| Predicted CCS (Ų) | 132.3 ([M+H]+), 127.4 ([M-H]-) | |

| Bond Length (C–F) | ~1.34 Å | |

| Electronegativity (F) | 3.98 |

Fluorine’s high electronegativity and the strength of the C–F bond (≈480 kJ/mol) render the compound resistant to radical degradation and hydrolysis. The difluoroethyl groups create a steric and electronic environment that moderates the electrophilicity of the carbonate carbonyl, enabling selective reactivity with nucleophiles. This contrasts with non-fluorinated carbonates, where the carbonyl is more susceptible to uncontrolled side reactions.

In comparison to fully fluorinated analogs like bis(2,2,2-trifluoroethyl) carbonate, the reduced fluorine content in this compound lowers its dielectric constant while maintaining sufficient Li⁺ solvation capacity—a critical feature for electrolyte applications. Computational studies suggest that the partial fluorination optimizes the trade-off between ion transport and interfacial stability in batteries.

Current Academic Research Landscape

Recent investigations have focused on this compound’s role in next-generation electrolytes. While direct studies on this compound are limited, research on structurally similar fluorinated carbonates provides key insights:

- Lithium-Ion Batteries : Bis(2,2,2-trifluoroethyl) carbonate, when blended with ethylene carbonate, forms electrolytes with flame-retardant properties and stable solid-electrolyte interphases (SEI). By analogy, this compound’s lower fluorine content may reduce lithium trapping observed in highly fluorinated systems, potentially improving cycle life.

- High-Voltage Applications : Difluoroethylene carbonate (DFEC), another partially fluorinated carbonate, demonstrates superior passivation layer formation on cathodes at voltages exceeding 4.5 V. This suggests that this compound could be tailored for high-voltage applications by modulating its fluorine distribution.

- Catalysis : The compound’s ability to act as a mild electrophile has been exploited in synthesis of fluorinated polymers, where it serves as a carbonate precursor without requiring harsh conditions.

Emerging areas include its use in solid-state electrolytes and as a dielectric fluid in advanced cooling systems. A key challenge lies in scaling synthesis while maintaining purity, as residual triphosgene or trifluoroethanol can degrade electrochemical performance.

Properties

IUPAC Name |

bis(2,2-difluoroethyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O3/c6-3(7)1-11-5(10)12-2-4(8)9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFISINJOLGYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916678-16-5 | |

| Record name | Bis(2,2-difluoroethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2,2-difluoroethyl) carbonate can be synthesized through the reaction between triphosgene and trifluoroethanol . Another method involves the use of bio-based polyether polyols and carbon dioxide as green feedstocks . The reaction conditions typically involve the use of solvents such as chloroform and methanol, with the reaction being carried out at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2-difluoroethyl) carbonate undergoes various chemical reactions, including substitution and addition reactions . It can react with nucleophiles to form substitution products and can also participate in addition reactions with electrophiles .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols . The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of solvents like chloroform and methanol .

Major Products: The major products formed from reactions with this compound depend on the type of nucleophile used. For example, reactions with amines can produce carbamates, while reactions with alcohols can yield carbonates .

Scientific Research Applications

Energy Storage Applications

Lithium-Ion Batteries

One of the most significant applications of bis(2,2-difluoroethyl) carbonate is in lithium-ion batteries (LIBs). Recent studies have highlighted its role as a solvent in electrolyte formulations that enhance battery performance. For instance, a study demonstrated that using 2,2-difluoroethyl ethyl carbonate (a derivative) as a major solvent allowed for fast lithium-ion transport and stable interphase formation on electrodes. This formulation led to impressive battery cycling stability, achieving a capacity retention of 84.3% after 500 cycles at elevated voltages (up to 4.5 V) and across a wide temperature range (-20 to 60 °C) .

Electrolyte Composition

The incorporation of this compound into nonaqueous electrolyte compositions has shown promising results in improving the cycling performance of LIBs. The compound aids in forming robust solid electrolyte interphases (SEIs), which are critical for the longevity and efficiency of battery operations . Its ability to enhance ionic conductivity while maintaining stability under various conditions makes it an attractive candidate for next-generation battery technologies.

Solvent Applications

Electrochemical Processes

In addition to its use in LIBs, this compound serves as an effective solvent in various electrochemical processes. It has been identified as a superior solvent for lithium salts due to its strong solvation capabilities. Research indicates that the fluorinated nature of this compound contributes to improved ionic conductivity compared to traditional solvents .

Comparison with Other Solvents

A comparative analysis of this compound with other solvents, such as 1,2-bis(2-chlororthoxy) ethane and trifluoroethyl acetate, reveals its enhanced solvation properties. The higher ionic conductivity associated with this compound translates into better overall performance in electrochemical applications .

Table: Performance Metrics of this compound in Lithium-Ion Batteries

| Parameter | Value |

|---|---|

| Capacity Retention (after 500 cycles) | 84.3% |

| Average Coulombic Efficiency | 99.93% |

| Operating Temperature Range | -20 to 60 °C |

| Cutoff Voltage | Up to 4.5 V |

Case Study: Enhanced Cycling Stability

A recent publication detailed experiments where bis(2,2-difluoroethyl carbonate) was used in conjunction with lithium bis(fluorosulfonyl) imide as an electrolyte salt. The resulting batteries exhibited exceptional cycling stability and performance metrics that surpassed those achieved with conventional electrolytes . This study underscores the potential of bis(2,2-difluoroethyl carbonate) as a transformative component in energy storage solutions.

Mechanism of Action

The mechanism by which bis(2,2-difluoroethyl) carbonate exerts its effects involves its ability to participate in various chemical reactions . The compound can act as a hydrogen-bond donor, which enhances its reactivity with nucleophiles . This property is particularly useful in the synthesis of non-isocyanate polyurethanes, where it reacts with polyols to form urethane linkages .

Comparison with Similar Compounds

Molecular and Physical Properties

The following table compares the molecular structures and physical properties of Bis(2,2-difluoroethyl) carbonate with similar fluorinated carbonates:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/ml) | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 916678-16-5 | C₅H₆F₄O₃ | 190.09 | 142.4 ± 40.0 | 1.325 | Two 2,2-difluoroethyl groups |

| 2,2-Difluoroethyl methyl carbonate | 916678-13-2 | C₄H₆F₂O₃ | 140.08 | Not reported | Not reported | Methyl and 2,2-difluoroethyl groups |

| Bis(2,2,2-trifluoroethyl) carbonate | 1513-87-7 | C₅H₄F₆O₃ | 226.07 | 118 | 1.51 | Two 2,2,2-trifluoroethyl groups |

| 2,2-Difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate | 1980076-03-6 | C₇H₆F₇O₃ | 292.10 | Not reported | Not reported | 2,2-difluoroethyl and pentafluoropropyl groups |

| 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate | 1980034-94-3 | C₇H₆BrF₆O₃ | 333.02 | Not reported | Not reported | Bromo-tetrafluorobutyl and 2,2-difluoroethyl groups |

| 2-Fluoroethyl carbonochloridate | 462-27-1 | C₃H₄ClFO₂ | 126.51 | Not reported | Not reported | Chloroformate group with 2-fluoroethyl |

Key Observations :

- Fluorine Content : Increasing fluorine atoms (e.g., trifluoroethyl vs. difluoroethyl) correlate with higher density and lower boiling points due to reduced intermolecular forces .

- Bromine Substituents : The bromo-tetrafluorobutyl derivative (CAS: 1980034-94-3) has the highest molecular weight (333.02 g/mol) and likely lower volatility .

Biological Activity

Bis(2,2-difluoroethyl) carbonate (C₅H₆F₄O₃) is a fluorinated carbonate compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₆F₄O₃

- Molecular Weight : 190.09 g/mol

- Structure : Contains two difluoroethyl groups attached to a carbonate moiety.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions. It acts as a reactive electrophile, which can interact with various biological nucleophiles such as amino acids and nucleotides. This reactivity can lead to the formation of carbamates and other derivatives that may exhibit pharmacological properties.

Biological Applications

- Pharmaceutical Development : The compound has been explored for its potential use in synthesizing biologically active molecules. Its ability to modify biological macromolecules makes it a candidate for drug development.

- Solvent in Biochemical Reactions : Due to its polar aprotic nature, this compound is used as a solvent in various biochemical assays and reactions.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies

- Study on Solvation Properties : Research indicates that the introduction of fluorinated groups enhances the solvation properties of solvents in lithium-ion batteries, suggesting potential applications in energy storage technologies .

- Reactivity with Amines : this compound has shown significant reactivity with amines, leading to the formation of stable carbamate derivatives, which may possess biological activity.

Table 1: Summary of Biological Studies on this compound

Toxicity and Safety Considerations

While this compound shows promise in various applications, its safety profile must be evaluated. Preliminary studies suggest that fluorinated compounds can exhibit unique toxicological profiles due to their reactivity and potential accumulation in biological systems.

Q & A

Q. What are the established methods for synthesizing Bis(2,2-difluoroethyl) carbonate, and what are the critical reaction parameters?

The synthesis typically involves the reaction of CO₂ and triphosgene with 2,2-difluoroethanol under controlled conditions. Key parameters include:

- Temperature : Maintained between 0–25°C to avoid side reactions.

- Catalysts : Use of base catalysts (e.g., pyridine) to facilitate carbonate formation.

- Purification : Distillation under reduced pressure to isolate the product (boiling point ~206°C) .

Yield optimization focuses on stoichiometric ratios of reactants and inert atmosphere conditions to prevent hydrolysis.

Q. How is this compound characterized to confirm its molecular structure and purity?

Standard analytical techniques include:

Q. What are the primary applications of this compound in materials science?

- Green Polyurethane Synthesis : Acts as a non-isocyanate precursor for polyurethanes (NIPUs), eliminating toxic phosgene-derived intermediates. Reaction with diamines produces polymers with tunable mechanical properties .

- Lithium-Ion Batteries : Functions as a flame-retardant additive in electrolytes, improving thermal stability (tested via accelerated rate calorimetry) and reducing flammability risks .

Advanced Research Questions

Q. What strategies are employed to optimize the yield and scalability of this compound synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., ZnCl) enhance reaction efficiency.

- Solvent Selection : Non-polar solvents (e.g., dichloromethane) improve reactant solubility and reduce side reactions.

- Flow Chemistry : Continuous-flow reactors enable precise temperature control and higher throughput compared to batch methods .

Q. How does this compound enhance lithium-ion battery safety, and what experimental models validate its efficacy?

- Mechanism : The compound decomposes at elevated temperatures to release fluorine radicals, which quench chain reactions in electrolytes.

- Validation :

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel applications?

- Density Functional Theory (DFT) : Models transition states for reactions with amines (NIPU synthesis) to predict activation energies and regioselectivity.

- Molecular Dynamics (MD) : Simulates interactions in battery electrolytes to optimize flame-retardant concentration without compromising ionic conductivity .

Q. What experimental approaches resolve contradictions in reported thermal stability data for this compound?

- Controlled Decomposition Studies : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarifies degradation pathways.

- Isothermal Calorimetry : Quantifies heat release during decomposition to identify critical temperature thresholds .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.